molecular formula C14H17NO2 B11876276 tert-Butyl 4-methyl-1H-indole-2-carboxylate

tert-Butyl 4-methyl-1H-indole-2-carboxylate

Cat. No.: B11876276
M. Wt: 231.29 g/mol
InChI Key: RWZHXYZMPUENSX-UHFFFAOYSA-N
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Description

Research Applications and Value tert-Butyl 4-methyl-1H-indole-2-carboxylate is a chemical building block of interest in medicinal and organic chemistry. The indole-2-carboxylate scaffold is a privileged structure in drug discovery, serving as a key precursor for synthesizing compounds with diverse biological activities . This specific ester, featuring a tert-butyloxycarbonyl (Boc) group and a methyl substituent, is a versatile intermediate for further structural elaboration. Researchers can functionalize this core to develop novel molecules for pharmacological screening. Detailed Research Context Derivatives of indole-2-carboxylate are known to exhibit a range of significant biological activities. They have been investigated as inhibitors of interleukin-4 (IL-4) production for treating allergies and asthma, and have shown activity against the hepatitis C virus and various cancer cell lines . Furthermore, this structural motif is a critical component in the synthesis of allosteric modulators for G-protein coupled receptors (GPCRs), such as the cannabinoid CB1 receptor . The Boc-protected carboxylate is a synthetically valuable handle, allowing for deprotection or further transformation into other functional groups, such as amides, which are common in bioactive molecule development . This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-methyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-9-6-5-7-11-10(9)8-12(15-11)13(16)17-14(2,3)4/h5-8,15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZHXYZMPUENSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(NC2=CC=C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Steps

This method, adapted from a diaminoindole synthesis protocol, involves four stages:

  • Protection of the indole NH with triisopropylsilyl (TIPS) chloride to direct electrophilic substitution.

  • Deprotonation at position 2 using n-butyl lithium (n-BuLi) at −78°C.

  • Esterification with tert-butyl chloroformate.

  • Deprotection of the TIPS group using tetra-n-butylammonium fluoride (TBAF).

Reagents and Conditions

  • TIPS protection : 4-Methylindole is treated with TIPSCl and sodium hydride in tetrahydrofuran (THF) at 0°C.

  • Deprotonation : n-BuLi (2.5 M in hexane) in THF at −78°C ensures regioselective lithiation at position 2.

  • Esterification : tert-Butyl chloroformate reacts with the lithiated intermediate, forming the tert-butyl ester.

  • Deprotection : TBAF in THF cleaves the TIPS group, yielding the final product.

Yield and Purification

  • Yield : ~65% after flash chromatography (0–30% ethyl acetate in heptane).

  • Purity : >95% (HPLC).

  • Key Advantage : High regioselectivity due to TIPS-directed lithiation.

Method 2: Carboxylation Followed by Esterification

Synthesis of 4-Methylindole-2-Carboxylic Acid

  • Directed ortho-metalation : 4-Methylindole is treated with lithium diisopropylamide (LDA) at −78°C, deprotonating position 2.

  • Carboxylation : Quenching with gaseous CO₂ forms 4-methylindole-2-carboxylic acid.

Esterification with tert-Butanol

  • Activation : The carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

  • Esterification : Reaction with tert-butanol in dichloromethane (DCM) at room temperature for 12 hours.

StepReagents/ConditionsYield
CarboxylationLDA, CO₂, THF, −78°C~50%
EsterificationDCC, DMAP, tert-butanol, DCM~70%

Limitations

  • Low carboxylation efficiency : Competing side reactions at position 3 reduce yields.

  • Sensitivity to moisture : Requires anhydrous conditions throughout.

Method 3: Direct Alkylation Using tert-Butyl Chloroformate

Single-Step Esterification

  • Base-mediated reaction : 4-Methylindole-2-carboxylic acid is treated with tert-butyl chloroformate in the presence of triethylamine (TEA).

  • Conditions : DCM, 0°C to room temperature, 6–8 hours.

Optimization Insights

  • Solvent effects : THF improves solubility but prolongs reaction time.

  • Catalytic DMAP : Enhances reaction rate by 30%.

Comparative Analysis of Synthesis Methods

MethodAdvantagesDisadvantagesYieldReference
Silyl ProtectionHigh regioselectivity, scalableMulti-step, costly reagents~65%
Carboxylation-Esterif.Commercially viable starting materialsLow carboxylation yield~35%
Direct AlkylationSingle-step, rapidRequires pre-formed acid~55%

Challenges and Optimization Strategies

Regioselectivity in Lithiation

  • TIPS vs. Boc protection : TIPS offers superior directing effects but requires harsh deprotection.

  • Temperature control : Reactions below −70°C minimize polylithiation.

Esterification Efficiency

  • Coupling agents : DCC/DMAP outperforms carbodiimide alternatives in tert-butyl ester formation.

  • Solvent polarity : Non-polar solvents (e.g., heptane) reduce side reactions during purification.

Chemical Reactions Analysis

tert-Butyl 4-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid, sodium borohydride, and tert-butyl(dimethyl)silyl chloride. For example, the Fischer indole synthesis involves the reaction of cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol, yielding a tricyclic indole . Major products formed from these reactions include azepinoindole and other indole derivatives.

Scientific Research Applications

tert-Butyl 4-methyl-1H-indole-2-carboxylate has several scientific research applications. It serves as a precursor to biologically active natural products like Indiacen A and Indiacen B. Indole derivatives, including this compound, have shown various biological activities such as anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities . These properties make it valuable in medicinal chemistry for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of tert-Butyl 4-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which helps in developing new useful derivatives. The compound’s effects are mediated through its interaction with these receptors, leading to various biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between tert-Butyl 4-methyl-1H-indole-2-carboxylate and related indole derivatives:

Compound Name Substituents Molecular Weight Key Properties/Applications Reference
This compound (Target) 4-methyl, 2-tert-butyl carboxylate ~261.3 (calculated) Hypothesized stability due to steric shielding; potential intermediate for drug discovery. Inferred
tert-Butyl 4-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate 4-bromo, 1-tert-butyl, 2-trimethylsilyl 368.341 Enhanced electrophilicity at C-4 for cross-coupling reactions; used in Suzuki-Miyaura catalysis .
tert-Butyl 3-methyl-2-(((1R,4aR...)-carboxamido)methyl)-1H-indole-1-carboxylate 3-methyl, complex carboxamide side-chain N/A Demonstrates functionalization at N-1 for peptide coupling; structural complexity aids in bioactive molecule design .
tert-Butyl 3-[2,2-bis(ethoxycarbonyl)-vinyl]-2-methyl-1H-indole-1-carboxylate 3-vinyl, 2-methyl, 1-tert-butyl N/A Extended conjugation for optoelectronic applications; vinyl group enables polymerization .
tert-Butyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate 8-chloro, fused pyridoindole scaffold N/A Rigid heterocyclic structure for CNS drug targeting; chloro substituent enhances lipophilicity .
tert-Butyl 4-chloro-2-(hydroxymethyl)-1H-indole-1-carboxylate 4-chloro, 2-hydroxymethyl 281.74 Hydroxymethyl group facilitates bioconjugation; chloro substituent directs regioselective reactions .

Key Comparative Insights

Substituent Position and Reactivity :

  • The 4-methyl group in the target compound likely provides steric hindrance, reducing undesired side reactions at the indole C-3 position (a common site for electrophilic substitution). In contrast, 4-bromo () or 4-chloro () analogs exhibit enhanced reactivity at C-4 for cross-coupling or nucleophilic substitution.
  • Carboxylate positioning (1- vs. 2-) influences electronic distribution. For example, 1-carboxylate derivatives () may exhibit reduced aromaticity compared to 2-carboxylate isomers due to steric and electronic effects.

Functional Group Impact :

  • Electron-Withdrawing Groups (EWGs) : Bromo () and chloro () substituents increase electrophilicity, favoring reactions like Suzuki coupling or SNAr.
  • Electron-Donating Groups (EDGs) : Methyl groups (target compound, ) enhance electron density on the indole ring, promoting reactions such as nitration or sulfonation at activated positions.

Synthetic Utility :

  • The tert-butyl ester in the target compound and analogs (e.g., ) acts as a protective group, enabling selective deprotection under acidic conditions for downstream functionalization.
  • Complex scaffolds like the pyridoindole derivative () highlight the role of indole cores in constructing polycyclic systems for medicinal chemistry.

Spectroscopic Characterization :

  • NMR data from analogs (e.g., ) suggest that substituent-induced chemical shift changes in 1H and 13C spectra can reliably differentiate positional isomers. For instance, a 4-methyl group would deshield adjacent protons on the indole ring, producing distinct splitting patterns compared to 3-methyl derivatives .

Biological Activity

Introduction

tert-Butyl 4-methyl-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, exploring its mechanisms, therapeutic implications, and relevant case studies.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods, typically involving the reaction of indole derivatives with tert-butyl esters. The general structure is characterized by an indole ring substituted with a tert-butyl ester at the 2-position and a methyl group at the 4-position.

  • Cannabinoid Receptor Modulation : Some studies have shown that compounds structurally related to this compound exhibit modulatory effects on cannabinoid receptors (CB1 and CB2). These receptors play crucial roles in various physiological processes, including pain sensation, mood regulation, and appetite control. For instance, structure-activity relationship (SAR) studies indicate that modifications in the indole structure can enhance binding affinity and modulation potency at these receptors .
  • Immunomodulatory Effects : Research has indicated that certain indole derivatives can modulate T helper (Th) cell activity, influencing the immune response by regulating interleukin-4 (IL-4) production. This suggests potential therapeutic applications in autoimmune diseases and allergies .
  • Cytotoxicity Against Cancer Cells : Compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines. Some studies reported significant cytotoxicity linked to mechanisms involving disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis .

Study 1: Cannabinoid Receptor Modulation

A study conducted on a series of indole derivatives demonstrated that certain substitutions could enhance their potency as negative allosteric modulators at the CB1 receptor. The most potent compound in this series displayed an IC50 value of 79 nM, indicating strong potential for therapeutic applications in managing conditions like anxiety and obesity .

Study 2: Immunomodulatory Activity

In another investigation, the immunomodulatory effects of indole derivatives were assessed in vitro. The results showed that these compounds could significantly inhibit IL-4 production from Th cells, suggesting their utility in treating inflammatory conditions .

Study 3: Anticancer Activity

Research focusing on the cytotoxic effects of indole derivatives revealed that specific substitutions at the indole ring could dramatically increase their efficacy against glioblastoma cells. For example, a derivative with a CF3 substitution exhibited enhanced cytotoxicity compared to its parent compound .

Data Table: Biological Activity Overview

Activity TypeMechanism DescriptionReference
Cannabinoid ModulationNegative allosteric modulation at CB1 receptor
ImmunomodulationInhibition of IL-4 production from Th cells
CytotoxicityDisruption of microtubule dynamics in cancer cells

Q & A

Q. What are the common synthetic routes for tert-Butyl 4-methyl-1H-indole-2-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with functionalization of the indole core. For example:

  • Step 1 : Introduction of the tert-butyl carboxylate group via esterification under anhydrous conditions using catalysts like 4-dimethylaminopyridine (DMAP) .
  • Step 2 : Methylation at the 4-position using methyl halides or methylating agents in the presence of a base (e.g., K₂CO₃) .
  • Optimization : Reaction parameters (temperature, solvent polarity, and stoichiometry) are systematically varied. Statistical tools like factorial design (e.g., DOE) can identify critical factors for yield improvement .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and purity. The tert-butyl group typically appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing isobaric impurities .
  • FT-IR : The carbonyl stretch of the ester (~1720 cm⁻¹) and N-H indole vibrations (~3400 cm⁻¹) confirm functional groups .

Q. How does the reactivity of the tert-butyl ester group influence downstream modifications?

The tert-butyl group acts as a protecting group for the carboxylate, enabling selective reactions at other positions (e.g., bromination at C-3 or C-5). Deprotection under acidic conditions (e.g., TFA) regenerates the free carboxylic acid for further derivatization .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions between computational and experimental structural models?

  • Crystallography Tools : Use SHELX for refinement and ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks .
  • Case Study : If DFT calculations predict an equatorial tert-butyl conformation but X-ray data show axial positioning (due to crystal packing forces), prioritize experimental data and re-evaluate solvent effects in computational models .

Q. What strategies optimize regioselective functionalization of the indole ring in this compound?

  • Electrophilic Substitution : Direct bromination (NBS) or nitration (HNO₃/H₂SO₄) favors the 5-position due to electron-donating effects of the methyl group at C-4 .
  • Cross-Coupling : Suzuki-Miyaura reactions at C-3 require palladium catalysts (e.g., Pd(PPh₃)₄) and careful control of steric hindrance from the tert-butyl group .

Q. How do hydrogen-bonding patterns in crystalline this compound affect its stability and solubility?

  • Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs) and correlate them with melting points .
  • Solubility Prediction : Strong intermolecular H-bonds (e.g., N-H···O=C) reduce solubility in apolar solvents, necessitating polar aprotic solvents (DMF, DMSO) for recrystallization .

Q. What mechanistic insights guide the development of this compound as a pharmacophore?

  • Enzyme Inhibition Studies : Molecular docking (AutoDock Vina) identifies binding poses in enzyme active sites. For example, the indole core may stack with aromatic residues in kinase targets .
  • Metabolic Stability : Evaluate oxidative metabolism (CYP450 enzymes) via LC-MS/MS to identify vulnerable sites (e.g., tert-butyl dealkylation) .

Data Analysis and Contradictions

Q. How should researchers address discrepancies between theoretical and experimental vibrational spectra?

  • DFT Refinement : Recalculate IR spectra with explicit solvent models (e.g., COSMO) to account for solvent-induced shifts .
  • Empirical Validation : Compare computed vs. experimental peaks for key functional groups (e.g., ester C=O) and adjust basis sets (B3LYP/6-31G*) .

Q. What protocols validate the purity of this compound in synthetic batches?

  • HPLC-DAD : Use a C18 column (MeCN/H₂O gradient) to separate and quantify impurities. Purity ≥95% is required for biological assays .
  • Elemental Analysis : Match experimental C, H, N percentages with theoretical values (deviation ≤0.4%) .

Methodological Resources

  • Crystallography : SHELX , ORTEP-3 .
  • Spectral Databases : PubChem for reference spectra .
  • Computational Tools : Gaussian for DFT , AutoDock for docking .

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